molecular formula C10H9ClN2O2S B1426561 Methyl 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate CAS No. 1047630-52-3

Methyl 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate

Cat. No. B1426561
Key on ui cas rn: 1047630-52-3
M. Wt: 256.71 g/mol
InChI Key: VPJXOKQAAZAQNP-UHFFFAOYSA-N
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Patent
US08946278B2

Procedure details

A solution of methyl 4-bromo-5-chloro-2-thiophenecarboxylate (2.56 g, 10.00 mmol) [prepared according to Example 95], 5-(5,5-dimethyl)-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-pyrazole (3.88 g, 20.0 mmol) [prepared according to Preparation 7], potassium carbonate (4.15 g, 30.0 mmol) and 1,1′-bis(diphenylphosphino)ferrocenedichloro palladium (II) dichloromethane complex (0.073 g, 0.1 mmol) in 1,4-Dioxane (12 mL) and water (3.00 mL) were heated at 80° C. in a sealed tube. After 3 hrs, another batch of 5-(5,5-dimethyl)-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-pyrazole (1.94 g, 10.0 mmol) and 1,1′-bis(diphenylphosphino)ferrocenedichloro palladium (II) dichloromethane complex (0.073 g, 0.1 mmol) were added. After 2 hr, the mixture was concentrated and purified by silica gel eluting with 0-35% ethyl acetate/hexane affording the title compound as a yellow solid (1.74 g, 3.35 mmol, 34%): LC-MS (ES) m/z 257 (M+H)+.
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
34%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:8]([O:10][CH3:11])=[O:9])[S:5][C:6]=1[Cl:7].[CH3:12][N:13]1[CH:17]=[CH:16][CH:15]=[N:14]1.C(=O)([O-])[O-].[K+].[K+].C(OCC)(=O)C.CCCCCC>O1CCOCC1.O>[Cl:7][C:6]1[S:5][C:4]([C:8]([O:10][CH3:11])=[O:9])=[CH:3][C:2]=1[C:17]1[N:13]([CH3:12])[N:14]=[CH:15][CH:16]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
2.56 g
Type
reactant
Smiles
BrC=1C=C(SC1Cl)C(=O)OC
Name
Quantity
3.88 g
Type
reactant
Smiles
CN1N=CC=C1
Name
Quantity
4.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.94 g
Type
reactant
Smiles
CN1N=CC=C1
Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 2 hr
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C=C(S1)C(=O)OC)C1=CC=NN1C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.35 mmol
AMOUNT: MASS 1.74 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 33.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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